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Abstract

Ischaemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood
flow to an ischaemic tissue exacerbates cellular damage. This complex pathological process is
a significant cause of morbidity and mortality in various clinical settings, including liver surgery
and transplantation. A critical event in the pathophysiology of IRI is the opening of the
mitochondrial permeability transition pore (mPTP), which leads to mitochondrial dysfunction
and subsequent cell death. Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located
in the mitochondrial matrix, is a key regulator of mPTP opening. Consequently, inhibition of
CypD has emerged as a promising therapeutic strategy to mitigate IRI. This technical guide
provides an in-depth overview of C105SR, a novel small-molecule cyclophilin inhibitor, and its
therapeutic potential in ischaemia-reperfusion injury. We will delve into its mechanism of action,
present key quantitative data from preclinical studies, detail experimental protocols, and
visualize the relevant biological pathways and experimental workflows.

Introduction to C105SR

C105SR is a novel, non-peptidic, small-molecule inhibitor of cyclophilin D (CypD).[1] It belongs
to a new class of small-molecule cyclophilin inhibitors (SMCypls) and has demonstrated potent
mitoprotective and hepatoprotective properties in the context of hepatic ischaemia-reperfusion
injury.[1][2] Preclinical studies have shown that C105SR is superior to older macrocyclic
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cyclophilin inhibitors, such as cyclosporin A and alisporivir, in its ability to protect mitochondria
and prevent cell death.[3][4]

Mechanism of Action: Inhibition of the Mitochondrial
Permeability Transition Pore

The primary mechanism of action of CL05SR in combating ischaemia-reperfusion injury is
through the inhibition of cyclophilin D (CypD) and the subsequent prevention of mitochondrial
permeability transition pore (mPTP) opening.[3][4]

Under conditions of cellular stress, such as those induced by ischaemia and reperfusion (e.g.,
calcium overload and oxidative stress), CypD binds to components of the mPTP complex.[3][5]
[6] This interaction facilitates a conformational change in the pore, leading to its opening. The
opening of the mPTP has catastrophic consequences for the cell, including:

Dissipation of the mitochondrial membrane potential.[7]
» Uncoupling of oxidative phosphorylation and ATP depletion.[7]

¢ Uncontrolled influx of solutes and water into the mitochondrial matrix, leading to
mitochondrial swelling and rupture of the outer mitochondrial membrane.[3][4]

* Release of pro-apoptotic factors (e.g., cytochrome c) into the cytosol, triggering programmed
cell death.[3]

¢ Increased production of reactive oxygen species (ROS), further exacerbating cellular
damage.[6]

C105SR directly binds to and inhibits the peptidyl-prolyl cis-trans isomerase (PPlase) activity of
CypD.[8] This inhibition prevents CypD from inducing the opening of the mPTP, thereby
preserving mitochondrial integrity and function, and ultimately protecting cells from necrosis
and apoptosis.[3][4]

Signaling Pathway of C105SR in Ischaemia-Reperfusion
Injury
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C105SR inhibits CypD, preventing mPTP opening and cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for CLO5SR from preclinical studies.

Table 1: In Vitro Potency of CL05SR
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Parameter Value Description
The half maximal inhibitory
concentration for the peptidyl-
IC50 (CypD PPlase activity) 5nM prolyl cis-trans isomerase

activity of Cyclophilin D.[1][8]
[91[10]

The half maximal inhibitory

concentration for preventing

IC50 (Mitochondrial Swelling) 9nM

mitochondrial swelling, an

indicator of mPTP opening.[1]

Table 2: In Vitro Experimental Concentrations of CL05SR

Concentration Experimental
Assay Cell Type .

Range Conditions
CypD PPlase Activity ] ] ]

0.5-100 uMm Isolated Mitochondria Not applicable

Inhibition

4 hours hypoxia (1%

mPTP Opening 02) + 1 hour
] 1uM AML-12 cells )
Prevention reoxygenation (21%
02)[8]
4 hours hypoxia (1%
) 02) + 2 hours
Cell Death Reduction 0.5-100 uMm AML-12 cells

reoxygenation (21%
02)[8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the

efficacy of CLO5SR.

In Vitro Hypoxia/Reoxygenation Model
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This model simulates ischaemia-reperfusion injury in a controlled cellular environment.

o Cell Culture: Murine hepatocyte cell lines (e.g., AML-12) are cultured under standard
conditions (e.g., 37°C, 5% CO2) in appropriate growth medium.

e Hypoxia Induction: The culture medium is replaced with a hypoxia-mimicking medium (e.g.,
glucose-free, serum-free medium) and cells are placed in a hypoxic chamber with a
controlled atmosphere (e.g., 1% 02, 5% CO2, 94% N2) for a specified duration (e.g., 3 to 48
hours).[11]

o Reoxygenation: Following the hypoxic period, the medium is replaced with standard culture
medium, and the cells are returned to a hormoxic incubator (21% O2) for a defined period
(e.g., 2 hours).[11]

o Treatment: C105SR is added to the culture medium at various concentrations during the
hypoxic and/or reoxygenation phases.[3]

Calcein-Cobalt Assay for mPTP Opening

This assay directly visualizes the opening of the mPTP in living cells.

» Cell Loading with Calcein-AM: Cells subjected to the hypoxia/reoxygenation protocol are
incubated with Calcein-AM (a cell-permeant dye) which enters all cellular compartments,
including mitochondria, and becomes fluorescent (calcein) after hydrolysis by intracellular
esterases.[12][13][14]

e Cytosolic Fluorescence Quenching: Cobalt chloride (CoClI2) is added to the cells. Co2+
guenches the fluorescence of calcein in the cytosol but cannot cross the intact inner
mitochondrial membrane.[12][13][14]

o Fluorescence Measurement: The fluorescence of mitochondrial calcein is measured using
fluorescence microscopy or a plate reader. A decrease in mitochondrial fluorescence
indicates the entry of Co2+ into the mitochondrial matrix, which is a direct consequence of
MPTP opening.[12][13][14]
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Lactate Dehydrogenase (LDH) Release Assay for
Cytotoxicity

This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the

culture medium upon plasma membrane damage.

Sample Collection: After the hypoxia/reoxygenation protocol, the cell culture supernatant is
collected.[15][16]

LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate and
NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[16]

Colorimetric Detection: The NADH produced then reduces a tetrazolium salt (e.g., INT) to a
colored formazan product.[16]

Absorbance Measurement: The absorbance of the formazan product is measured
spectrophotometrically (e.g., at 490 nm). The amount of LDH released is proportional to the
number of dead cells.[16]

MTT Assay for Cell Viability

This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells.

MTT Incubation: Cells are incubated with a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide (MTT).[17][18][19]

Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the MTT to an
insoluble purple formazan product.[18]

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the
formazan crystals.[18]

Absorbance Measurement: The absorbance of the solubilized formazan is measured
spectrophotometrically (e.g., at 570 nm). The intensity of the color is directly proportional to
the number of viable cells.[18]
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In Vivo Mouse Model of Hepatic Ischaemia-Reperfusion
Injury

This model allows for the evaluation of C105SR's efficacy in a living organism.

Animal Preparation: Mice are anesthetized, and a midline laparotomy is performed to expose
the liver.[20][21]

 Ischaemia Induction: The portal triad (hepatic artery, portal vein, and bile duct) to the desired
liver lobes is occluded using a microvascular clamp for a specific duration (e.g., 60-90
minutes) to induce ischaemia.[22]

o Reperfusion: The clamp is removed to allow blood flow to be restored to the liver lobes.

o Treatment: C105SR is administered to the animals (e.g., intravenously) before or during the
reperfusion period.[22]

o Assessment of Injury: After a defined reperfusion period (e.g., 6-24 hours), animals are
euthanized, and liver tissue and serum are collected for analysis of liver injury markers (e.qg.,
serum ALT/AST levels), histological examination (necrosis and apoptosis), and mitochondrial
function assays.[22]

Mandatory Visualizations
Experimental Workflow for In Vitro Evaluation of C105SR
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In vitro workflow for assessing C105SR's effect on IRI.

© 2025 BenchChem. All rights reserved.

8/11

Tech Support


https://www.benchchem.com/product/b12386182?utm_src=pdf-body-img
https://www.benchchem.com/product/b12386182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratpry

Check Availability & Pricing

Experimental Workflow for In Vivo Evaluation of C105SR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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